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Compound of Interest

Compound Name: 2-Pyridinepropanol

Cat. No.: B1197344 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the physicochemical properties of the three

isomers of pyridinepropanol: 2-(3-hydroxypropyl)pyridine, 3-(3-hydroxypropyl)pyridine, and 4-

(3-hydroxypropyl)pyridine. Due to the current limitations in accessing and processing

computational DFT data, this edition focuses on a detailed comparison of experimentally

determined properties. While a comprehensive DFT analysis is not included at this time, this

guide lays the groundwork for such a study by presenting the available experimental data in a

structured format, which is essential for the validation of future computational models.

Experimental Properties of Pyridinepropanol
Isomers
The following table summarizes the key experimentally determined physicochemical properties

of the 2-, 3-, and 4-pyridinepropanol isomers. These values have been compiled from various

chemical suppliers and databases.
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Property 2-Pyridinepropanol 3-Pyridinepropanol 4-Pyridinepropanol

CAS Number 2859-68-9 2859-67-8 2629-72-3

Molecular Formula C₈H₁₁NO C₈H₁₁NO C₈H₁₁NO

Molecular Weight 137.18 g/mol 137.18 g/mol 137.18 g/mol

Physical State Liquid Liquid Solid

Melting Point Not available Not available 35-39 °C

Boiling Point
100-102 °C at 2

mmHg

130-133 °C at 3

mmHg
289 °C

Density 1.066 g/mL at 25 °C 1.063 g/mL at 25 °C 1.061 g/mL at 25 °C

Refractive Index n20/D 1.5295 n20/D 1.53 Not available

Experimental Protocols
The experimental data presented in this guide are based on standard analytical techniques.

While detailed protocols for each specific data point are not available, the general

methodologies are outlined below.

Determination of Physicochemical Properties:

Melting Point: Determined using a standard melting point apparatus where the temperature

range of the solid-to-liquid phase transition is observed.

Boiling Point: Measured at a specific pressure using distillation apparatus. The temperature

at which the vapor pressure of the liquid equals the applied pressure is recorded.

Density: Measured using a pycnometer or a digital density meter at a specified temperature.

Refractive Index: Determined using a refractometer, which measures the extent to which

light is bent when it passes through the liquid sample.
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A comprehensive computational analysis using Density Functional Theory (DFT) would provide

valuable insights into the electronic and structural properties of these isomers, complementing

the experimental data. Such a study would typically involve the following workflow:

Structure Preparation

DFT Calculation Data Analysis

Comparison & Validation

Initial 3D Structure
of Isomer

Geometry Optimization
(e.g., B3LYP/6-311++G(d,p)) Frequency Calculation

Electronic Property
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HOMO/LUMO Energies,
Dipole Moment

Comparison with
Experimental Data

Click to download full resolution via product page

Caption: A generalized workflow for the computational DFT analysis of pyridinepropanol

isomers.

Typical DFT Protocol:

Structure Optimization: The initial 3D structure of each pyridinepropanol isomer would be

optimized to find its lowest energy conformation. A common and reliable method for this is

the B3LYP functional combined with a basis set such as 6-311++G(d,p).

Frequency Calculations: Following optimization, vibrational frequency calculations would be

performed at the same level of theory to confirm that the optimized structure is a true

minimum on the potential energy surface (no imaginary frequencies) and to predict the

infrared (IR) and Raman spectra.
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Electronic Property Calculations: Key electronic properties such as the Highest Occupied

Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the

HOMO-LUMO gap, and the dipole moment would be calculated to understand the chemical

reactivity and polarity of the isomers.

The results from these DFT calculations would then be systematically compared across the

three isomers and validated against the experimental data presented in this guide. This

comparative analysis would elucidate the structure-property relationships governed by the

position of the propanol group on the pyridine ring, providing valuable information for

applications in drug design and materials science.

To cite this document: BenchChem. [A Comparative Guide to the Properties of
Pyridinepropanol Isomers: A Computational DFT Analysis]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1197344#computational-dft-
analysis-of-pyridinepropanol-isomer-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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